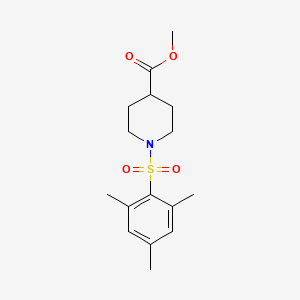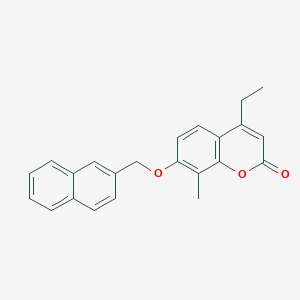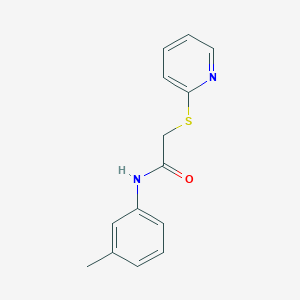![molecular formula C14H12N2O5S B5817278 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMA is a heterocyclic compound that contains a furan ring and a benzoic acid moiety. Its unique structure makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid is not fully understood. However, studies have suggested that 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid is its relatively simple synthesis method. 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid is its low solubility in water, which can make it difficult to work with in aqueous systems.
Orientations Futures
There are several future directions for 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid research. One potential direction is the development of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid-based drugs for the treatment of inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid's potential as a chemopreventive agent for cancer. Additionally, the development of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid analogs with improved solubility and bioavailability could lead to the discovery of more potent and effective therapeutic agents.
In conclusion, 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid is a promising compound that has potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to develop more potent and effective 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid-based drugs.
Méthodes De Synthèse
The synthesis of 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid involves the reaction of 2-furoyl chloride with thiourea followed by the reaction with 4-methoxybenzoic acid. The reaction yields 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid as a white solid with a melting point of 205-207°C.
Applications De Recherche Scientifique
3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-(furan-2-carbonylcarbamothioylamino)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-20-10-5-4-8(13(18)19)7-9(10)15-14(22)16-12(17)11-3-2-6-21-11/h2-7H,1H3,(H,18,19)(H2,15,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSURQPKBQXOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)



![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)


![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)